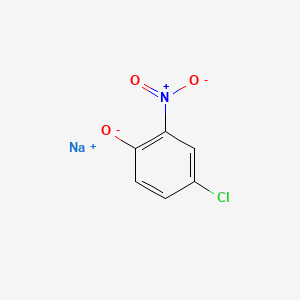

Sodium 4-chloro-2-nitrophenolate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-chloro-2-nitrophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3.Na/c7-4-1-2-6(9)5(3-4)8(10)11;/h1-3,9H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAGPHLEVNSUSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClNNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200114 | |

| Record name | Sodium 4-chloro-2-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52106-89-5 | |

| Record name | Sodium 4-chloro-2-nitrophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052106895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-chloro-2-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-chloro-2-nitrophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chloro-2-nitrophenolate can be synthesized through the hydrolysis of 4-chloro-2-nitrophenol. The process involves dissolving 4-chloro-2-nitrophenol in a sodium hydroxide solution, followed by crystallization to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the preparation of 4-chloro-2-nitrophenol involves the nitration of 4-chlorophenol using nitric acid. The resulting 4-chloro-2-nitrophenol is then neutralized with sodium hydroxide to form this compound. This method ensures high yield and purity of the final product .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 4-chloro-2-aminophenol.

Esterification: It can react with carboxylic acids to form esters, typically catalyzed by acid.

Common Reagents and Conditions:

Reducing Agents: Sodium dithionite, hydrogen gas.

Catalysts: Sulfuric acid for esterification reactions.

Solvents: Water, ethanol, and other organic solvents.

Major Products:

Reduction: 4-chloro-2-aminophenol.

Substitution: Various substituted phenols depending on the substituent introduced.

Esterification: Esters of 4-chloro-2-nitrophenol.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

Sodium 4-chloro-2-nitrophenolate serves as a crucial intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and dyes. Its reactivity enables various substitution reactions, facilitating the introduction of different functional groups. This versatility is particularly valuable in the production of nitro-substituted aromatic compounds, which are integral to drug development and agrochemical production .

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Compounds Produced | Applications |

|---|---|---|

| Nitration | Nitro-substituted phenols | Pharmaceuticals, agrochemicals |

| Coupling Reactions | Azo dyes | Textile and dye industries |

| Reduction | Amino derivatives | Drug synthesis |

Biological Applications

Enzymatic Studies

In biological research, this compound is utilized as a substrate for specific enzymes. It aids in understanding enzyme kinetics and mechanisms, contributing to the development of enzyme inhibitors that can be used in therapeutic contexts.

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds synthesized from this compound derivatives. For instance, certain derivatives demonstrated significant activity against various cancer cell lines, suggesting potential applications in cancer treatment .

Agricultural Applications

Plant Growth Regulation

this compound acts as a plant growth regulator and elicitor. When applied to crops, it enhances growth and improves defense mechanisms, leading to increased yield. It stimulates physiological processes such as seed germination and root development, thereby promoting nutrient uptake and photosynthetic activity .

Table 2: Effects of this compound on Crop Growth

| Parameter | Effect |

|---|---|

| Germination Rate | Increased by up to 30% |

| Root Development | Enhanced root length by 25% |

| Yield Improvement | Up to 20% increase in crop yield |

Industrial Applications

Corrosion Inhibition

This compound exhibits excellent corrosion inhibition properties. It forms a protective film on metal surfaces, preventing electrochemical reactions that lead to corrosion. Its applications span various industries including automotive and aerospace, where metal protection is paramount for extending equipment lifespan .

Dye Production

this compound is also employed in the dye industry for synthesizing vibrant colorants used in textiles and coatings. Its solubility and reactivity make it suitable for producing stable colorants with desirable properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for determining metal ions through complexometric titrations. It forms stable complexes with certain metal ions, facilitating their quantitative analysis in various samples .

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-chloro-2-nitrophenolate belongs to a family of nitrophenolate salts. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Insights :

Cation Effects: Sodium salts (e.g., sodium 4-nitrophenolate dihydrate) exhibit higher solubility in water compared to potassium analogues due to smaller ionic radius and stronger solvation . Potassium derivatives (e.g., potassium 4-chloro-2-nitrophenolate monohydrate) may form distinct crystalline structures owing to cation size differences, as observed in X-ray diffraction studies .

Substituent Effects: The chlorine atom in this compound enhances acidity compared to non-chlorinated analogues (e.g., sodium 4-nitrophenolate), stabilizing the phenolate ion through electron withdrawal . Nitroanisoles (e.g., 2-nitroanisole) lack ionic character, resulting in lower melting points and solubility in non-polar solvents .

Hydration State: Hydrated salts (e.g., sodium 4-nitrophenolate dihydrate) have higher molecular weights and altered thermal stability compared to anhydrous forms .

Research Findings

- Synthesis: this compound is synthesized via polysulfide-mediated reduction of 2,5-dichloronitrobenzene in isopropyl alcohol, yielding dark red crystals .

- Structural Studies: Potassium analogues exhibit monoclinic crystal systems with hydrogen-bonded water molecules, suggesting similar hydration-driven lattice stability for sodium derivatives .

- Applications: Nitrophenolates are utilized as intermediates in dye synthesis, agrochemicals, and corrosion inhibitors, though chlorinated variants like this compound may offer enhanced reactivity in electrophilic substitutions .

Biological Activity

Sodium 4-chloro-2-nitrophenolate (also known as sodium 4-chloro-2-nitrophenol) is an important compound in environmental and biological research due to its toxicity and potential applications in bioremediation. This article explores its biological activity, including its degradation pathways, toxicity, and the implications for microbial interactions.

This compound has the chemical formula and is classified under chlorinated nitroaromatic compounds (CNAs). These compounds are known for their stability and resistance to biodegradation, which can lead to environmental persistence and toxicity.

Biological Activity

Toxicity and Metabolism:

Research indicates that this compound exhibits significant toxicity to various organisms. Its degradation products, such as chlorinated phenols, can also be toxic. For instance, a study demonstrated that Burkholderia sp. RKJ 800 could degrade 2-chloro-4-nitrophenol (a related compound) via hydroquinone pathways, producing metabolites like hydroquinone and chlorohydroquinone, which were identified using gas chromatography-mass spectrometry (GC-MS) .

Microbial Degradation:

Microbial degradation is a crucial aspect of the biological activity of this compound. Various bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy. For example, Pseudomonas sp. JHN effectively degraded 4-chloro-3-nitrophenol (another related compound) by releasing stoichiometric amounts of chloride and nitrite ions .

Case Studies

-

Bioremediation Potential:

In a study involving soil microcosms, Burkholderia sp. RKJ 800 demonstrated effective bioremediation capabilities for 2-chloro-4-nitrophenol-contaminated sites. The strain utilized the compound as a carbon source and showed promising results in reducing the concentration of contaminants . -

Toxicological Assessments:

Toxicological assessments have shown that exposure to this compound can lead to significant health effects in test organisms. For example, chronic bioassays in rats indicated decreased erythrocyte counts and increased methaemoglobin concentrations, suggesting erythrocyte toxicity . Additionally, significant increases in squamous cell papillomas were observed in male rats exposed to high concentrations of related compounds .

Table: Summary of Microbial Strains Capable of Degrading this compound

| Bacterial Strain | Degradation Pathway | Key Metabolites |

|---|---|---|

| Burkholderia sp. RKJ 800 | Hydroquinone pathway | Hydroquinone, Chlorohydroquinone |

| Pseudomonas sp. JHN | Chlororesorcinol formation | Chlororesorcinol |

| Arthrobacter nitrophenolicus SJCon | Maleylacetate pathway | Maleylacetate |

Q & A

Q. Advanced Research Focus

- Reactivity Simulations : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites.

- Solvation Models : Apply the SMD continuum model to predict hydrolysis pathways (e.g., nitro-group reduction potentials).

- Molecular Dynamics (MD) : Simulate ion-pair interactions in water to assess stability under varying ionic strengths .

How can the stability of this compound under varying pH conditions be systematically evaluated?

Q. Advanced Research Focus

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor degradation rates at pH 2–12.

- HPLC Monitoring : Track decomposition products (e.g., 4-chloro-2-nitrophenol at pH < 7).

- Thermodynamic Analysis : Calculate activation energy (Eₐ) via Arrhenius plots under accelerated aging conditions (40–60°C) .

What strategies optimize experimental design for studying this compound’s coordination chemistry?

Q. Advanced Research Focus

- Ligand Screening : Test metal-binding affinity (e.g., transition metals like Cu²⁺ or Fe³⁺) via UV-Vis titration (Job’s plot method).

- XAS Studies : Use X-ray absorption spectroscopy to probe metal-ligand bond distances.

- Comparative Analysis : Reference structurally similar complexes (e.g., potassium salts in ) to infer coordination modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.